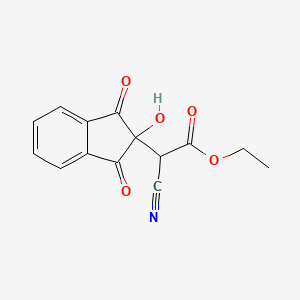

ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate

Description

Propriétés

IUPAC Name |

ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-2-20-13(18)10(7-15)14(19)11(16)8-5-3-4-6-9(8)12(14)17/h3-6,10,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPOAJOTHUHEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1(C(=O)C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves the reaction of phthalic anhydride with glycine ethyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the indene moiety. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a keto-ester derivative.

Reduction: Formation of an amino-ester derivative.

Substitution: Formation of amide or ether derivatives.

Applications De Recherche Scientifique

Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity and fluorescence.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mécanisme D'action

The mechanism of action of ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The hydroxy and ester groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The compound shares core structural motifs with derivatives synthesized via ninhydrin-based reactions. Key analogs include:

Alkyl 2-(2-Hydroxy-1,3-Dioxo-Inden-2-yl)-2-(3-Oxo-Quinoxalin-2-yl)Acetates

- Example: Methyl 2-(2-hydroxy-1,3-dioxo-inden-2-yl)-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (4a, ).

- Structural Differences: Replaces the cyano group with a quinoxaline ring.

- Synthesis : One-pot three-component reaction of benzene-1,2-diamine, dialkyl acetylenedicarboxylates, and ninhydrin in acetonitrile (yields: 83–94%) .

- Applications: Medicinal chemistry (insecticides, fungicides) due to quinoxaline’s bioactivity .

Ethyl 2,2-Bis(1,3-Dioxo-Inden-2-yl)Acetate (Compound 3, )

- Structural Differences: Contains two inden-dione moieties instead of one inden-dione and a cyano group.

- Synthesis : Reaction of ninhydrin with Meldrum’s acid.

N-(2-Hydroxy-1,3-Dioxo-Inden-2-yl)Amides ()

- Example : N-(2-Hydroxy-1,3-dioxo-inden-2-yl)propionamide (15).

- Structural Differences: Replaces the ester-cyano combination with an amide group.

- Applications : Studied for HIF1α-p300 interaction inhibition, highlighting the inden-dione moiety’s role in metal-binding (e.g., Zn²⁺ ejection) .

Disodium 2-(1,3-Dioxo-Inden-2-yl)Quinoline-6,8-Disulfonate (DSOQ, )

Spectral and Physicochemical Properties

Activité Biologique

Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and functional groups. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Compound Overview

Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate possesses a complex structure that includes an indene moiety, cyano group, hydroxy group, and ester functionality. These features contribute to its versatility in chemical reactions and biological interactions. The compound's CAS number is 30511-20-7 .

The biological activity of this compound can be attributed to its interaction with various biological targets:

Target of Action : Similar compounds are known to serve as precursors for the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.

Mode of Action : The compound interacts with biological macromolecules, potentially leading to inhibition or modulation of enzymatic activities. It is hypothesized that the hydroxy and cyano groups play significant roles in these interactions.

Biochemical Pathways : Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate may influence various biochemical pathways related to cell signaling and metabolic processes. Its structural similarity to known bioactive molecules suggests potential for further exploration in drug development .

Biological Activity

Research indicates that compounds similar to ethyl 2-cyano derivatives exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that indene derivatives can possess anticancer properties. For example, related compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

- Antiviral Properties : There is emerging evidence supporting the antiviral activity of similar compounds. The cyano group may enhance the compound's ability to interfere with viral replication processes .

- Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibition, suggesting its potential as a lead compound for developing enzyme inhibitors relevant to various diseases .

Case Studies

Several studies have highlighted the biological activity of ethyl 2-cyano derivatives:

Synthetic Routes and Applications

The synthesis of ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves the reaction between phthalic anhydride and glycine ethyl ester under basic conditions. This synthetic pathway allows for the introduction of functional groups critical for its biological activity.

Applications in Research

Ethyl 2-cyano derivatives are being explored for various applications:

Medicinal Chemistry : As a building block for synthesizing bioactive molecules with potential anticancer and antiviral properties.

Materials Science : The unique structure may lead to novel materials with specific electronic or optical properties.

Biological Studies : Used in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 2-cyano-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate?

- Answer: The compound is synthesized via one-pot multi-component reactions. A validated approach involves reacting ninhydrin (1,2,3-indantrione) with ethyl cyanoacetate under mild conditions. For example, in analogous syntheses of quinoxaline derivatives, ninhydrin reacts with dialkyl acetylenedicarboxylates and diamines in acetonitrile at room temperature, yielding products in 83–94% after 12 hours. Purification typically employs column chromatography (e.g., hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer: Key techniques include:

- ¹H/¹³C NMR : Identifies hydroxyl (δ ~6.38 ppm), cyano-adjacent methine protons (δ ~4.71), and inden-dione carbonyl carbons (δ ~170 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1705 cm⁻¹) and cyano (CN, ~2200 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., exact mass calculated for C₁₄H₁₁NO₅: 285.0643 [M+H]⁺) .

Q. How can spectrophotometric assays quantify this compound in solution?

- Answer: UV-Vis methods using oxidizing agents like potassium permanganate (KMnO₄) or disodium 2-(1,3-dioxo-inden-2-yl)quinoline disulfonate (DSOQ) are adaptable. For example, KMnO₄-based assays measure absorbance at 520 nm with linearity (R² > 0.995) in 2–20 µg/mL ranges. Sample preparation involves extraction with polar aprotic solvents (e.g., acetonitrile) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during synthesis?

- Answer: The reaction likely proceeds via a Knoevenagel condensation : ninhydrin’s ketone groups react with ethyl cyanoacetate’s active methylene, forming a conjugated enol intermediate. This is followed by cyclization to stabilize the inden-dione core. Supporting evidence from similar quinoxaline syntheses highlights nucleophilic addition and enamine tautomerism as key steps .

Q. How can reaction conditions be optimized to enhance yield and purity?

- Answer: Optimization parameters include:

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction kinetics.

- Catalyst : Copper sulfate (CuSO₄·5H₂O) accelerates condensation .

- Purification : Gradient column chromatography (e.g., hexane:ethyl acetate from 5:1 to 3:1) resolves byproducts. TLC monitoring (petroleum ether/ethyl acetate 4:1) ensures reaction completion .

Q. How should researchers address contradictory spectral data during characterization?

- Answer: Cross-validation strategies:

- Variable Temperature NMR : Resolves dynamic processes (e.g., keto-enol tautomerism).

- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison.

- Multi-Technique Analysis : Combine HRMS, elemental analysis, and X-ray crystallography (using SHELX software ) for unambiguous assignment .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Answer: It serves as a precursor for quinoxaline derivatives with potential antimicrobial activity. Reacting with benzene-1,2-diamines under mild conditions forms fused heterocycles, which are screened via in vitro assays against pathogens like Candida albicans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.